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Phenylmethanethiosulfonate

Cat. No.: B015594
CAS No.: 1197-26-8
M. Wt: 188.3 g/mol
InChI Key: CCUZKOLVVYXTFE-UHFFFAOYSA-N
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Description

Significance of Phenylmethanethiosulfonate in Biochemical and Medicinal Chemistry

The primary significance of this compound in biochemical research stems from its function as a specific thiol-modifying reagent. pharmaffiliates.comthermofisher.com Cysteine is a relatively uncommon amino acid in many proteins, allowing for its targeted modification. thermofisher.com By reacting with accessible cysteine residues, this compound serves as a probe to investigate protein structure and function. ttuhsc.edunih.gov This is particularly crucial for understanding proteins where conformational changes are key to their function, such as ion channels and receptors. ttuhsc.edunih.gov

A major application of this compound and other MTS reagents is the Substituted-Cysteine Accessibility Method (SCAM). ttuhsc.edubiotium.com This powerful technique combines site-directed mutagenesis with chemical modification. Researchers first introduce a cysteine residue at a specific position in a protein of interest. Then, they apply an MTS reagent like this compound to determine if that cysteine is accessible from the aqueous environment. biotium.com If the reagent binds, it can induce a functional change in the protein (e.g., blocking an ion channel), which can be measured. ttuhsc.edu By systematically testing different positions, a map of the protein's surface accessibility, such as the lining of a channel pore, can be generated. biotium.com

This compound has been specifically used to probe the structures of several important proteins:

Acetylcholine (ACh) Receptor Channel: Used to investigate the structure of this critical neurotransmitter receptor. chemicalbook.compharmaffiliates.com

GABA Receptor Channel: Employed to study the architecture of this major inhibitory neurotransmitter receptor in the central nervous system. chemicalbook.compharmaffiliates.com

Lactose Permease: Utilized as a probe for this well-studied membrane transport protein. chemicalbook.compharmaffiliates.com

G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels: Used as an inhibitor to block channel activity and study its gating mechanisms. biorxiv.org

Beyond its direct use, the methanethiosulfonate (B1239399) scaffold is a valuable moiety in medicinal chemistry for developing new therapeutic agents. nih.gov Thiosulfonate compounds have been investigated for a range of biological activities, including anticancer properties. researchgate.netnih.gov Researchers have created hybrid molecules by attaching the methanethiosulfonate group to other drugs, aiming to create new chemical entities with enhanced or novel functions, such as direct inhibitors of the STAT3 protein, a target in cancer therapy. nih.gov

Application AreaTarget / MethodResearch Goal
Protein Structure Probing Substituted-Cysteine Accessibility Method (SCAM)Mapping the solvent-accessible surfaces of proteins, particularly the lining of ion channel pores. ttuhsc.edubiotium.com
Neuroreceptor Studies Acetylcholine (ACh) Receptor, GABA ReceptorElucidating the structure and function of ligand-gated ion channels. chemicalbook.compharmaffiliates.com
Ion Channel Gating G Protein-Gated Inwardly Rectifying Potassium (GIRK) ChannelsInvestigating the mechanisms of channel activation and inhibition. biorxiv.org
Membrane Transport Lactose PermeaseStudying the architecture of transporter proteins. chemicalbook.compharmaffiliates.com
Medicinal Chemistry STAT3 Protein HybridsDeveloping novel direct inhibitors for anticancer targets. nih.gov

Table 2: Selected Research Applications of this compound and Related MTS Reagents.

Historical Perspectives and Evolution of Research on this compound

The use of organosulfur compounds in chemistry has a long history, but the specific application of methanethiosulfonate (MTS) reagents as highly selective tools for protein biochemistry is a more recent development. The foundational work recognizing the utility of alkylthiosulfonates for their rapid and highly selective reaction with sulfhydryl groups under mild conditions was established by the late 1970s. ttuhsc.edu

The major evolution in the use of these reagents came with the development of the Substituted-Cysteine Accessibility Method (SCAM) in the early 1990s by researchers including Arthur Karlin, Myles Akabas, and their colleagues. ttuhsc.edubiotium.com This innovative approach transformed MTS reagents from simple labeling compounds into sophisticated probes for mapping protein microenvironments. interchim.fr this compound, as a small, uncharged MTS reagent, became part of the toolkit for these studies. interchim.fr

Research has continued to evolve from using general, non-specific MTS reagents to designing more complex, targeted molecules. An example of this evolution is the synthesis of 1-Methylpyridinium-4-(4-phenylmethanethiosulfonate) iodide (MTS-MPP+), reported in 2007. nih.govresearchgate.net This compound was specifically designed as a derivative of a known monoamine transporter substrate (MPP+) to create a more selective SCAM reagent for studying that specific class of transporter proteins. nih.gov This demonstrates a clear progression from broad-use reagents to custom-designed chemical probes for answering highly specific biological questions. The fundamental reactivity of the this compound core remains central, but its application has become increasingly sophisticated, forming the basis for novel chemical probes and potential drug candidates. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2S2 B015594 Phenylmethanethiosulfonate CAS No. 1197-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methylsulfonylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S2/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUZKOLVVYXTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306067
Record name S-Phenyl methanesulfonothioate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-26-8
Record name S-Phenyl methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Phenyl methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Studies of Phenylmethanethiosulfonate Interactions in Biological Systems

Thiol-Disulfide Interchange Mechanisms involving Phenylmethanethiosulfonate

The classic thiol-disulfide interchange is a fundamental reaction in biochemistry, crucial for processes like protein folding. This reaction typically proceeds via an SN2 mechanism where a thiolate anion attacks one of the sulfur atoms of a disulfide bond. This forms a transient, unstable trisulfide-like intermediate in the transition state, which then resolves by breaking one of the original sulfur-sulfur bonds and releasing a different thiol. nih.gov

In the context of this compound, the thiol group of a biomolecule, such as a cysteine residue in a protein, acts as the nucleophile. The thiolate anion of the cysteine attacks the electrophilic sulfur atom of the this compound. This leads to the formation of a new disulfide bond between the cysteine residue and the phenylmethylthio group, with the concomitant release of the methanesulfinate (B1228633) ion. This reaction is a valuable tool in biochemistry for mapping protein structure and function. nih.gov

The rate of thiol-disulfide interchange can be significantly influenced by the local environment. For instance, a hydrophobic environment can catalyze the reaction by lowering the activation energy. nih.gov The pKa of the interacting thiol is also a critical factor, as the thiolate anion is the reactive species.

Reactivity of this compound with Cysteine Residues in Proteins

This compound and its analogs are frequently employed as reagents to probe the structure and function of proteins by modifying cysteine residues. nih.gov Cysteine is a relatively rare amino acid, which allows for more specific labeling compared to more abundant residues like lysine. thermofisher.comexplorationpub.com The reactivity of a specific cysteine residue is highly dependent on its local environment within the protein structure. thermofisher.comfrontiersin.org

Impact of this compound on Cysteine Accessibility

The accessibility of a cysteine residue to a modifying reagent like this compound is a key determinant of its reactivity. nih.gov Cysteine residues buried within the hydrophobic core of a protein are generally unreactive unless the protein unfolds to expose them. Conversely, cysteines located on the protein surface or within accessible channels are more readily modified. nih.gov

The Substituted Cysteine Accessibility Method (SCAM) utilizes reagents like this compound analogs to map the lining of protein pores and channels. nih.govnih.govebi.ac.uk By systematically replacing residues with cysteines and then testing their reactivity with membrane-impermeant thiol-specific reagents, researchers can deduce which residues are exposed within a channel. nih.gov

For example, a study on the serotonin (B10506) transporter (SERT) used a novel this compound analog, MTS-MPP+, which is derived from a transporter substrate. nih.govnih.govebi.ac.uk It was hypothesized that this analog would show greater reactivity with cysteine residues lining the substrate permeation pathway compared to non-specific reagents. nih.gov Indeed, MTS-MPP+ was found to inactivate a mutant with a cysteine in the permeation pathway more potently than a non-selective reagent, supporting the idea that its reactivity is guided by its interaction with the transporter's substrate binding sites. nih.gov

Site-Directed Reactivity and Specificity of this compound Analogs

The specificity of this compound analogs can be engineered by attaching moieties that direct the reagent to a particular site on a protein. nih.gov This approach aims to increase the local concentration of the reagent at the desired target, thereby enhancing the reaction rate and specificity. nih.gov

In the aforementioned study of the serotonin transporter, the MTS-MPP+ analog was designed to bind within the substrate permeation pathway. nih.gov While it did not act as a substrate itself, it showed preferential labeling of cysteine residues within this pathway compared to more generally accessible ones on the protein surface. nih.gov This demonstrates the principle of using substrate-like scaffolds to direct the reactivity of a thiol-modifying group.

The table below summarizes the comparative reactivity of MTS-MPP+ and a non-specific reagent, MTSET, with different cysteine mutants of the serotonin transporter.

MutantLocationReactivity with MTS-MPP+Reactivity with MTSETRationale
G498CPore Entrance (Surface Accessible)HighHighFreely accessible to both reagents. nih.gov
W103CDeeper in Permeation PathwayHigh (Greater Potency)ModerateMTS-MPP+ is concentrated in the pathway, leading to higher potency. nih.gov

This site-directed reactivity is a powerful tool for elucidating the structure-function relationships of proteins, particularly complex membrane transporters and channels. nih.govnih.gov

Radical Processes in Thiosulfonate Reactions

While thiol-disulfide interchange is often described by an ionic mechanism, radical processes can also play a significant role in the chemistry of thiosulfonates. organic-chemistry.orgthieme-connect.com The sulfur-sulfur bond in thiosulfonates can undergo homolytic cleavage to generate a sulfonyl radical and a sulfenyl (thiyl) radical. researchgate.net These radical species are highly reactive and can participate in a variety of subsequent reactions. mdpi.comucl.ac.uk

The formation of these radicals can be initiated by heat, light, or the presence of a radical initiator. ucl.ac.uk For instance, the coupling of sulfonylhydrazides with thiols to form thiosulfonates can proceed through a radical cross-coupling process. acs.org In this mechanism, a sulfonyl radical is generated from the sulfonylhydrazide, and a thiyl radical is formed from the thiol. acs.org These two radicals then combine to form the thiosulfonate product. thieme-connect.comacs.org The involvement of radical intermediates in these reactions has been confirmed by experiments using radical trapping agents like TEMPO, which inhibit the reaction. acs.org

Role of Intermediates in this compound Reactions

The oxidation of unsymmetrical disulfides can lead to the formation of thiosulfinates, which are key intermediates in the pathway to thiosulfonates. oup.com Further oxidation of a thiosulfinate, such as S-phenyl benzenethiosulfinate, can yield this compound. lookchem.com

The mechanism of this oxidation is complex and can involve several transient intermediates. oup.com One proposed intermediate is the α-disulfoxide, formed by the oxidation of the sulfenyl sulfur of the thiosulfinate. oup.com Another potential intermediate is an O-sulfenylsulfinate, which can arise from the rearrangement of the α-disulfoxide. ucl.ac.uk These intermediates are generally unstable and can collapse to form sulfenyl and sulfonyl radicals, which then recombine to yield the more stable thiosulfonate.

Studies using 18O-labeling have provided evidence for the formation of these intermediates. For example, in the oxidation of S-methyl benzenethiosulfinate, the final product, S-phenyl methanethiosulfonate (B1239399), was found to have the labeled oxygen incorporated into the methanesulfonyl group, suggesting a rearrangement process involving such intermediates. oup.com

Phenylmethanethiosulfonate in Protein Modification and Structural Analysis

Phenylmethanethiosulfonate as a Cysteine Scanning Accessibility Method (SCAM) Reagentresearchgate.netnih.gov

Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to identify amino acid residues that line a channel or a binding pocket within a protein. This method involves the site-directed mutagenesis of a specific residue to a cysteine, followed by the application of a thiol-reactive reagent. The reactivity of the introduced cysteine with the reagent provides information about its solvent accessibility and, by extension, its location within the protein structure. Methanethiosulfonate (B1239399) (MTS) reagents are particularly valuable in SCAM studies due to their ability to form a disulfide bond with the sulfhydryl group of cysteine. ttuhsc.edu

This compound and its analogs are a class of MTS reagents that have proven useful in these studies. While many MTS reagents are relatively nonspecific, their reactivity being primarily dependent on the aqueous accessibility of the cysteine residue, derivatives of this compound can be designed to have greater specificity for certain proteins or regions of proteins. researchgate.net This can be achieved by attaching a moiety to the phenyl ring that mimics a natural substrate or ligand of the target protein. researchgate.netnih.gov

Application of this compound-Derived Reagents in Mapping Protein Structureresearchgate.netnih.gov

The application of this compound-derived reagents has been instrumental in mapping the structure of various proteins, especially membrane transporters. researchgate.net By systematically introducing cysteine mutations at different positions within a protein and then assessing their reactivity with a this compound analog, researchers can deduce which residues are exposed to the extracellular or intracellular environment and which are buried within the protein core. This information is crucial for building and validating models of protein structure. researchgate.netnih.gov

A notable example is the development of MTS-MPP+, a derivative of this compound. researchgate.net This reagent was synthesized with the intention of creating a probe that could selectively target monoamine transporters by incorporating a structure similar to MPP+, a known substrate for these transporters. researchgate.netnih.gov The rationale was that a reagent that could bind to the transporter's substrate binding site would be more effective at labeling cysteine residues within the permeation pathway compared to non-specific MTS reagents. researchgate.net

Studies on Monoamine Transporters using this compound Analogsresearchgate.netnih.gov

Monoamine transporters, which include transporters for serotonin (B10506), dopamine, and norepinephrine, are critical for regulating neurotransmission and are the targets of many therapeutic drugs and substances of abuse. thermofisher.combiopharmaspec.com Understanding their structure is key to developing more selective and effective medications. This compound analogs have been specifically employed to probe the structure of these complex membrane proteins. researchgate.netnih.gov

In studies of monoamine transporters, this compound analogs have been used to label cysteine residues that have been strategically introduced into the protein sequence. researchgate.netnih.gov For instance, the novel SCAM reagent MTS-MPP+ was developed to label cysteine residues in the serotonin transporter (SERT). researchgate.net This reagent, a derivative of the neurotoxin and transporter substrate MPP+, was synthesized to enhance its interaction with the transporter. researchgate.netnih.gov Although MTS-MPP+ did not act as a substrate itself, it was found to effectively label introduced cysteine residues within SERT. researchgate.net This specific labeling provides valuable data for mapping the regions of the protein that are accessible from the aqueous environment. researchgate.netnih.gov

Reagent Target Protein Application Key Finding
MTS-MPP+Serotonin Transporter (SERT)Cysteine Scanning Accessibility Method (SCAM)Labeled introduced cysteine residues, aiding in mapping the permeation pathway. researchgate.net
MTSETSerotonin Transporter (SERT)Comparison with MTS-MPP+Less specific in labeling the permeation pathway compared to MTS-MPP+. researchgate.net

A primary goal of using this compound analogs in transporter research is to map the permeation pathway through which substrates are translocated across the cell membrane. researchgate.net The structural similarity of reagents like MTS-MPP+ to known transporter substrates was hypothesized to concentrate the reagent within the permeation pathway, leading to more rapid and specific covalent labeling of cysteine residues located deep within the pore. researchgate.net This approach offers an advantage over smaller, non-specific MTS reagents like [2-(trimethylammonium)ethyl]methanethiosulfonate (MTSET), which can access any exposed cysteine residue and may alter transporter function by disrupting necessary conformational changes. researchgate.net

The interaction of this compound analogs with the serotonin transporter (SERT) has been a subject of detailed investigation. researchgate.net To leverage the reactivity of the methanethiosulfonate group, the interaction of MTS-MPP+ with the human serotonin transporter (hSERT) was assessed. researchgate.net The ability of MTS-MPP+ to inhibit the uptake of radiolabeled serotonin ([3H]5-HT) was compared to that of MPP+. researchgate.net These studies were conducted using a mutant of hSERT (C109A) in which the only endogenous cysteine sensitive to MTS reagents was removed to ensure that any observed reactivity was due to the introduced cysteines. researchgate.net The results indicated that while MTS-MPP+ did interact with SERT, it was a less potent inhibitor of serotonin uptake compared to MPP+. researchgate.net

Compound Target Assay Ki Value (µM)
MTS-MPP+C109A/hSERT[3H]5-HT uptake inhibition1300 ± 100
MPP+C109A/hSERT[3H]5-HT uptake inhibition48 ± 26
Probing Permeation Pathways in Transporters

Investigation of Protein Post-Translational Modifications (PTMs) by Phenylmethanethiosulfonateresearchgate.netnih.govnih.gov

Post-translational modifications (PTMs) are covalent alterations to proteins that occur after their synthesis and play a crucial role in regulating protein function, localization, and stability. thermofisher.comcytoskeleton.com The investigation of PTMs is a significant area of proteomics research. While this compound is primarily recognized for its use in SCAM, methanethiosulfonate reagents, in general, have applications in the broader study of PTMs, particularly those involving cysteine residues. researchgate.netnih.govnih.gov

The modification of cysteine residues with reagents like this compound can itself be considered a form of PTM, albeit an artificial one, that allows for the study of protein structure and function. frontiersin.org More broadly, the use of thiol-reactive compounds is integral to many proteomic workflows for the characterization of naturally occurring PTMs. nih.govnih.gov For instance, the reduction and alkylation of cysteine residues are standard steps in sample preparation for mass spectrometry-based proteomics to prevent the reformation of disulfide bonds, which can complicate analysis. researchgate.net While iodoacetamide (B48618) is commonly used for this purpose, methanethiosulfonate reagents like methyl methanethiosulfonate (MMTS) are also employed. researchgate.netnih.gov

The specific reactivity of methanethiosulfonates with free thiols allows for strategies to identify certain PTMs. For example, in the study of S-nitrosylation (a PTM where a nitric oxide group is added to a cysteine thiol), a common method involves first blocking all free thiols with a reagent like MMTS. nih.gov Subsequently, the S-nitrosothiol bond is selectively reduced, and the newly exposed thiol is then labeled with a different tag for detection and identification. nih.gov This differential labeling strategy, which relies on the specific reactivity of reagents like methanethiosulfonates, is a powerful tool for PTM analysis. nih.gov Therefore, while not a direct probe for a wide array of PTMs, this compound and its relatives are important chemical tools that facilitate the investigation of cysteine-related post-translational modifications. researchgate.netnih.govnih.gov

Covalent Labeling Strategies

The primary application of this compound in protein science is as a covalent labeling agent that specifically targets cysteine residues. nih.gov Protein cysteines are highly reactive and play crucial roles in protein structure, catalysis, and regulation. nih.govnih.gov The labeling strategy hinges on the chemical reaction between the reagent and the thiol (sulfhydryl) group of a cysteine side chain.

The core mechanism is a thiol-disulfide interchange reaction. nih.gov this compound reagents react with the nucleophilic thiol group of a cysteine, forming a stable mixed disulfide bond. This covalent modification effectively attaches a benzylthio moiety to the protein at the cysteine site. The reactivity of these reagents is often dependent on the solvent accessibility of the target cysteine residue within the folded protein, making them valuable probes for mapping a protein's surface and identifying residues located within channels or pores. nih.gov

One prominent application of this strategy is the Substituted Cysteine Accessibility Method (SCAM). nih.gov In SCAM, researchers systematically replace amino acids with cysteine residues and then test their accessibility to membrane-impermeant thiol-specific reagents like MTS derivatives. By observing which engineered cysteines become labeled, scientists can deduce which parts of the protein are exposed to the aqueous environment, thereby mapping the lining of channels and transporter permeation pathways. nih.gov

Table 1: Overview of this compound Labeling Strategy

FeatureDescription
Reagent Class Thiosulfonates
Target Residue Cysteine (-SH group)
Reaction Type Thiol-disulfide interchange
Covalent Bond Formed Disulfide bond (-S-S-)
Resulting Modification S-benzylation of the cysteine residue
Primary Application Site-specific protein labeling, structural mapping (e.g., SCAM) nih.gov

Detection and Characterization of Modified Proteins

Once a protein has been modified with this compound, it is crucial to verify and characterize the modification. The method of choice for this analysis is mass spectrometry (MS), which provides high sensitivity and precision for identifying protein post-translational modifications. nih.govoregonstate.edu

The typical workflow involves the following steps:

Proteolytic Digestion: The covalently labeled protein is enzymatically digested, most commonly with trypsin, which cleaves the protein into a predictable set of smaller peptides. nih.gov

Mass Analysis (LC-MS): The resulting peptide mixture is separated using liquid chromatography (LC) and introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides. A peptide containing a cysteine residue modified by the benzylthio group will exhibit a specific mass increase of approximately 123.21 Da.

Tandem Mass Spectrometry (MS/MS): To confirm the modification and pinpoint its exact location, peptides showing the expected mass shift are selected for fragmentation. In this process, known as tandem mass spectrometry, the peptide is broken apart, and the masses of the resulting fragments are measured. arizona.edu By analyzing the fragment ion series, researchers can precisely identify the original amino acid sequence and determine that the mass addition occurred on a specific cysteine residue. oregonstate.eduarizona.edu This adduct-specific fragmentation pattern serves as definitive evidence of the covalent labeling.

Table 2: Analytical Workflow for Characterizing Modified Proteins

StepTechniquePurposeInformation Gained
1 Proteolytic DigestionTo break the protein into smaller, analyzable peptides.A complex mixture of peptides.
2 Liquid Chromatography-Mass Spectrometry (LC-MS)To separate peptides and measure their mass.Identification of peptides with a mass shift indicating modification.
3 Tandem Mass Spectrometry (MS/MS)To fragment specific peptides and analyze the fragments.Confirmation of the modification's chemical nature and precise location on a specific cysteine residue. oregonstate.eduarizona.edu

Conformational Changes in Proteins Induced by this compound

The covalent modification of a cysteine residue by this compound can induce significant local and potentially global conformational changes in the protein's structure. nih.gov These structural alterations arise from changes in the steric and electrostatic environment of the modification site.

Functionally important cysteine residues often have a lowered pKa, meaning they exist predominantly in the reactive, negatively charged thiolate anion (Cys-S⁻) state at physiological pH. nih.gov This charge is a critical part of the local electrostatic environment and may be stabilized by interactions such as hydrogen bonds.

The reaction with this compound neutralizes this negative charge and attaches a bulky, relatively nonpolar benzylthio group. This modification leads to several consequences:

Steric Hindrance: The addition of the sizable benzyl (B1604629) group can physically clash with neighboring amino acid side chains, forcing them to reorient. This can alter the local protein backbone conformation.

Electrostatic Perturbation: The replacement of a negatively charged thiolate with a neutral disulfide group fundamentally changes the local electrostatic field. nih.gov This can disrupt or form new non-covalent interactions, such as hydrogen bonds and salt bridges, that are critical for maintaining the protein's native three-dimensional fold.

Table 3: Factors Driving Conformational Change Upon Modification

FactorDescription
Steric Disruption The bulky benzylthio group introduces steric hindrance, potentially displacing nearby residues and altering the local protein fold.
Electrostatic Change The modification neutralizes the negative charge of the original cysteine thiolate, disrupting charge-based interactions like hydrogen bonds and salt bridges that stabilize the native structure. nih.gov
Hydrophobicity Alteration The introduction of a nonpolar benzyl group increases local hydrophobicity, which can influence protein folding and interactions in an aqueous environment.

Pharmacological and Biochemical Activities of Phenylmethanethiosulfonate

Enzyme Inhibition Studies with Phenylmethanethiosulfonate and its Derivatives

This compound and its related compounds have been the subject of enzyme inhibition studies, revealing their potential to modulate the activity of various enzymes. These studies are crucial for understanding the biochemical pathways these compounds may affect.

Mechanism of Enzyme Inhibition

Enzyme inhibitors can act through various mechanisms, which are broadly categorized as reversible or irreversible. libretexts.org Reversible inhibition can be competitive, where the inhibitor binds to the active site and competes with the substrate, or non-competitive, where the inhibitor binds to an allosteric site, changing the enzyme's conformation. studymind.co.ukmicrobenotes.comteachmephysiology.com Uncompetitive inhibition is another reversible mechanism where the inhibitor binds only to the enzyme-substrate complex. microbenotes.com Irreversible inhibitors, on the other hand, typically form strong, often covalent, bonds with the enzyme, permanently inactivating it. libretexts.orgmicrobenotes.com

The specific mechanism of inhibition by this compound can involve the formation of a tetrahedral intermediate mimic, which binds tightly to the enzyme's active site. nih.gov This is a strategy used in the design of potent enzyme inhibitors. nih.gov For instance, in the case of 3-deoxy-d-arabino-heptulosonate 7-phosphate synthase (DAH7PS), an enzyme in the shikimate pathway, inhibitors were designed to mimic a proposed tetrahedral intermediate of the reaction. nih.gov This approach led to the development of potent inhibitors with nanomolar inhibitory constants. nih.gov The binding of such inhibitors can induce conformational changes in the active site residues, as predicted by molecular modeling. nih.gov

Specificity and Potency of Inhibition

The specificity of an enzyme refers to its ability to catalyze a particular reaction or act on a specific substrate. worthington-biochem.combyjus.comwikipedia.org This specificity is determined by the unique three-dimensional structure of the enzyme's active site. wikipedia.orgresearchgate.net Enzyme inhibitors can also exhibit specificity, targeting particular enzymes or classes of enzymes. libretexts.org The potency of an inhibitor is a measure of its effectiveness in reducing enzyme activity and is often expressed as an inhibitory constant (Ki) or an IC50 value.

The potency of inhibitors like those derived from or related to this compound can be very high, with some compounds exhibiting inhibitory constants in the nanomolar range. nih.gov The design of such potent inhibitors often relies on a combination of mechanism-based and modeling-based approaches to create molecules that fit precisely into the enzyme's active site and interact with key residues. nih.gov For example, the design of inhibitors for M. tuberculosis DAH7PS was guided by molecular modeling of the reaction's tetrahedral intermediate, resulting in highly potent compounds. nih.gov

Interaction with Biological Macromolecules (e.g., Ion Channels, Receptors)

Beyond enzymes, this compound and its derivatives can interact with other crucial biological macromolecules, such as ion channels.

Modulation of G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK2)

G protein-gated inwardly rectifying potassium (GIRK) channels are vital for regulating neuronal excitability. biorxiv.orgnih.gov this compound has been identified as an inhibitor of GIRK2 channels. biorxiv.org GIRK2, also known as KCNJ6, is a key component of these channels in the brain and is involved in various neurological processes and diseases like Parkinson's and epilepsy. abcam.complos.org

The activity of GIRK2 channels is modulated by the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). biorxiv.org this compound (referred to as MTS-F in some studies) is used experimentally to block GIRK2 channel activity. biorxiv.org Studies have shown that this compound can inhibit the basal activity of GIRK2 channels, providing a tool to investigate the channel's function and its regulation by molecules like PIP2. biorxiv.org

Naturally Occurring this compound in Biological Systems

This compound is not just a synthetic compound for laboratory use; it has also been identified in natural sources.

Presence in Plant Species (e.g., Petiveria alliacea L.)

Petiveria alliacea L., a plant used in traditional medicine, has been found to contain sulfur-containing compounds. unesp.br Specifically, S-benzyl this compound has been identified in the stems and leaves of this plant. unesp.br The presence of related sulfur compounds, such as S-benzyl phenylmethanethiosulfinate, has also been documented in the roots of P. alliacea. unesp.br The plant itself is known for a variety of biological activities, including anti-inflammatory and immunomodulatory effects, which may be attributed to its diverse chemical constituents. unesp.brresearchgate.net

Biosynthetic Pathways in Natural Sources

Currently, there is no scientific literature documenting a specific biosynthetic pathway for a compound broadly named "this compound" in any natural source. However, research into the phytochemistry of the plant Petiveria alliacea, commonly known as anamu, has identified the presence of a closely related and structurally significant thiosulfonate, S-benzyl this compound, also known as petivericin. phcogrev.com The investigation of this plant has provided insights into a plausible biosynthetic route for this class of sulfur-containing organic compounds.

The proposed biosynthesis of S-benzyl this compound in P. alliacea is believed to be analogous to the well-studied formation of sulfur compounds in Allium species like garlic and onion. researchgate.net The pathway commences with a precursor amino acid, specifically S-benzyl-L-cysteine sulfoxide, which is also referred to as petiveriin. nih.govoup.com

Upon tissue damage, such as crushing or cutting of the plant material, the enzyme alliinase is released from cellular compartments and comes into contact with its substrate, petiveriin. researchgate.netoup.com Alliinase catalyzes the cleavage of the C-S bond in petiveriin, leading to the formation of an unstable intermediate, phenylmethanesulfenic acid, along with pyruvate (B1213749) and ammonia. researchgate.net

This sulfenic acid intermediate is highly reactive and can undergo several transformations. One possibility is its conversion into a lachrymatory factor, (Z)-phenylmethanethial S-oxide, a process mediated by a lachrymatory factor synthase (LFS) enzyme, which has also been identified in P. alliacea. researchgate.netoup.com Alternatively, and central to the formation of thiosulfonates, two molecules of phenylmethanesulfenic acid can condense to form the corresponding thiosulfinate, S-benzyl phenylmethanethiosulfinate. phcogrev.com It is important to note that many of the organosulfur compounds found in extracts of P. alliacea are considered to be degradation products of the initially formed thiosulfinates, which are generated enzymatically upon tissue disruption. phcogrev.com The thiosulfinate is then thought to be a direct precursor to the more stable thiosulfonate, S-benzyl this compound (petivericin). phcogrev.com The precise enzymatic machinery governing the conversion of the thiosulfinate to the thiosulfonate within the plant has not been fully elucidated.

Advanced Research Methodologies and Techniques for Phenylmethanethiosulfonate Studies

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to the unequivocal identification and structural confirmation of Phenylmethanethiosulfonate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to characterize the molecular structure. Low-temperature ¹H and ¹³C NMR spectra have been instrumental in identifying this compound as a product in the m-chloroperoxybenzoic acid (MCPBA) oxidation of phenyl phenylmethanethiosulfinate. lookchem.com In synthetic preparations, NMR spectra are routinely used to confirm the purity and structure of the final product. oup.com For instance, the ¹H-NMR spectrum of S-Phenyl Methanethiosulfonate (B1239399) in deuterated chloroform (B151607) (CDCl₃) shows distinct signals corresponding to its methyl and aromatic protons. oup.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Techniques such as Chemical Ionization Mass Spectrometry (CI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. oup.comnih.gov Gas Chromatography coupled with Mass Spectrometry (GC-MS) has been utilized to identify related compounds, such as S-benzyl this compound, in natural product extracts from plants like Petiveria alliacea. unesp.br

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For this compound, characteristic absorption bands confirm the presence of the sulfonyl (SO₂) and S=O groups. oup.com

Table 1: Spectroscopic Data for this compound and Related Compounds
TechniqueCompoundObserved DataSource
¹H-NMRS-Phenyl Methanethiosulfonate(CDCl₃, δ): 3.12 (3H, s, -CH₃), 7.30–7.83 (5H, m, arom.) oup.com
IRS-Phenyl Methanethiosulfonate(KBr, cm⁻¹): 1310 (SO₂), 1130 (S=O) oup.com
ESI-MS1-Methylpyridinium-4-(4-phenylmethanethiosulfonate) iodide(m/z) 280 (M⁺) nih.gov
GC-MSS-benzyl this compoundIdentified as a component in Petiveria alliacea extract unesp.br

Cellular Assays and Functional Studies (e.g., Uptake Inhibition Assays)

To understand the biological activity of this compound derivatives, various cellular assays are employed. These studies are critical for determining the compound's mechanism of action at the cellular level.

Uptake Inhibition Assays: A key application involves studying the effect of this compound analogues on neurotransmitter transporters. For example, a derivative, 1-Methylpyridinium-4-(4-phenylmethanethiosulfonate) iodide (MTS-MPP⁺), was synthesized to function as a reagent in the scanning cysteine accessibility method (SCAM) for monoamine transporter studies. nih.gov Researchers use uptake inhibition assays with radiolabeled substrates like [³H]5-HT (serotonin) in cell lines (e.g., HEK cells) expressing specific transporters, such as the human serotonin (B10506) transporter (hSERT). nih.gov In these assays, the ability of the test compound to inhibit the uptake of the radiolabeled substrate is measured, and its inhibitory constant (Ki) is determined. nih.gov The C109A mutant of hSERT is often used because the C109 residue is the only endogenous cysteine sensitive to modification by methanethiosulfonates. nih.gov

Functional Inactivation Assays: These assays assess whether a compound can irreversibly bind to and inactivate a target protein. For instance, hSERT-expressing cells can be pre-incubated with various concentrations of a this compound derivative. After washing the compound away, the remaining transporter activity is measured to determine the extent of inactivation. nih.gov

Cytotoxicity and Antifungal Assays: The functional effects of thiosulfonates are not limited to transporters. The in vitro cytotoxicity of various thiosulfonates has been evaluated against human cancer cell lines using the MTT assay. researchgate.net Additionally, their potential as antifungal agents has been tested against pathogens like Aspergillus niger and Aspergillus flavus. researchgate.net

Table 2: Functional Assay Data for a this compound Derivative (MTS-MPP⁺)
AssayTargetCell LineKey FindingSource
[³H]5-HT Uptake InhibitionC109A/hSERTHEKMTS-MPP⁺ inhibits uptake with a Ki of 1300 ± 100 μM, showing less potency than MPP⁺ (Ki = 48 ± 26 μM). nih.gov
Inactivation AssayG498C/hSERTHEKUsed to explore interaction with residues at the entrance to the permeation pore. nih.gov

Molecular Modeling and Computational Chemistry

Computational techniques provide invaluable insight into the molecular interactions between this compound and its biological targets.

Homology Modeling: In the absence of an experimental crystal structure, homology models of target proteins, such as the serotonin transporter (SERT), are constructed. These models are often based on the crystal structures of related proteins, like the Aquifex aeolicus leucine (B10760876) transporter. nih.gov Such models are used to identify residues that may reside at the entrance to the substrate permeation pathway and to guide mutagenesis studies. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a target protein and its interaction with ligands like this compound. For example, MD simulations were conducted on the GIRK2 potassium channel to investigate how the inhibitor phenyl-methanethiosulfonate (MTS-F) blocks channel activity. biorxiv.org These simulations, often using force fields like CHARMM36m, can reveal how the ligand binding is stabilized or destabilized by specific amino acid residues. biorxiv.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT), for instance at the B3LYP/cc-pVTZ level, are used to study the structural and vibrational properties of thiosulfonate S-esters. researchgate.net These calculations can predict stable conformations (rotamers) and their corresponding vibrational transitions, which aids in the interpretation of experimental spectroscopic data. researchgate.net

Radio-labeling and Tracing Techniques

Radio-labeling is a powerful technique for tracing the fate of molecules in biological and chemical systems.

Synthesis of Radiolabeled Analogues: this compound derivatives can be specifically designed for radiolabeling. The synthesis of MTS-MPP⁺, for instance, was designed so that the final step could be performed using tritiated methyl iodide ([³H]CH₃I). nih.gov This would produce a radiolabeled version of the reagent, [³H]MTS-MPP⁺.

Application in Functional Studies: A radiolabeled version of a this compound analogue would allow for its direct detection in cellular assays. nih.gov For example, while uptake inhibition can be measured with an unlabeled compound, the ability of the compound itself to be transported by SERT cannot be directly assessed without a radiolabel. nih.gov Radiolabeling would also enable the direct identification of transporters that have been irreversibly alkylated by quantifying the radioactivity bound to the cell membrane fraction. nih.gov

Mechanistic Studies using Isotopic Labeling: Stable isotopes, such as ¹⁸O, can also be used as tracers. In studies of the oxidation of thiosulfinic S-esters, ¹⁸O-labeling of the starting material was used to follow the path of the oxygen atom to the various products, which included S-phenyl methanethiosulfonate. oup.comresearchgate.net This technique is crucial for elucidating reaction mechanisms.

Chromatographic Purification and Analysis (e.g., HPLC, GLC)

Chromatographic methods are essential for the purification of this compound after synthesis and for its quantitative analysis in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for both the analysis and purification of this compound and related compounds. oup.comoup.com For example, product analysis of oxidation reactions yielding this compound was performed using a Yanaco L-1030 instrument, which was capable of separating the various thiosulfonate products. oup.com The purity of commercially available this compound is often certified by HPLC analysis. lookchem.com94117.net

Gas-Liquid Chromatography (GLC): GLC, often coupled with mass spectrometry (GC-MS), is another key analytical technique. It has been used to confirm the presence of S-methyl methanethiosulfonate and S-phenyl benzenethiosulfonate in reaction mixtures. oup.com A Shimadzu GC-6A instrument is one example of equipment used for such analyses. oup.com The analysis of S-benzyl this compound in plant extracts was performed using an Agilent GC-MS system with an HP-5MS column. unesp.br

Table 3: Chromatographic Methods Used in this compound Studies
TechniqueInstrument/Column ExampleApplicationSource
HPLCYanaco L-1030Analysis and separation of products from oxidation reactions. oup.comoup.com
GLCShimadzu GC-6AProduct analysis and purity confirmation. oup.comoup.com
GC-MSAgilent 19091S-433 HP-5MSIdentification in complex natural product extracts. unesp.br

Future Directions and Emerging Research Areas for Phenylmethanethiosulfonate

Development of Novel Phenylmethanethiosulfonate-based Chemical Probes

The development of novel chemical probes is essential for exploring biological systems and validating potential drug targets. icr.ac.uk this compound (PMTS) and its derivatives are emerging as valuable scaffolds for creating such probes. These tools are designed to interact with specific biological molecules, helping researchers to understand complex cellular processes. A key area of interest is the design of probes that can target specific amino acid residues within proteins, which is crucial for understanding protein function and for the development of new drugs. nih.gov

One promising approach is the creation of reaction-based fluorescent probes, or chemodosimeters, which can detect specific molecules within a cell. mdpi.com These probes are designed to undergo a chemical reaction with their target, leading to a change in their fluorescent properties. This allows for the sensitive and selective detection of the target molecule. For example, researchers are developing probes that can detect reactive oxygen species (ROS) within lysosomes, which are important for understanding cellular stress and disease. mdpi.com

Another important area of research is the development of probes for use with advanced imaging techniques, such as two-photon microscopy. mdpi.com These probes can provide high-resolution images of biological processes in living cells and tissues. The development of near-infrared (NIR) fluorescent probes is of particular interest, as they offer deeper tissue penetration and improved signal-to-noise ratios in fluorescence imaging. mdpi.com

The table below provides an overview of different types of chemical probes and their applications.

Probe TypeSensing MechanismApplication
Chemodosimeter Reaction-basedDetection of specific molecules
Fluorescent Probe Photo-induced electron transfer (PET), Förster resonance energy transfer (FRET), etc.Biosensing and bioimaging
Two-photon Probe Two-photon absorptionHigh-resolution imaging in living cells
NIR Probe Near-infrared fluorescenceDeep tissue imaging

The continued development of PMTS-based chemical probes holds great promise for advancing our understanding of biology and for the discovery of new therapeutic agents.

Exploration of this compound in Drug Discovery and Lead Optimization

This compound and its analogs are being actively explored in the field of drug discovery, particularly in the critical phases of hit-to-lead and lead optimization. upmbiomedicals.com This process aims to refine initial "hit" compounds, which show activity against a biological target, into "lead" compounds with improved potency, selectivity, and pharmacokinetic properties. upmbiomedicals.combiobide.com The ultimate goal is to identify a drug candidate with the best possible balance of efficacy and safety for clinical development. upmbiomedicals.com

A key strategy in lead optimization involves the systematic chemical modification of a lead compound to enhance its desirable properties. biobide.comsubharti.org This can involve altering functional groups or the molecular backbone to improve how the compound interacts with its target. biobide.com Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a significant role in guiding these modifications. danaher.com

The evaluation of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is a crucial part of lead optimization. danaher.com In vitro and in vivo models are used to assess these characteristics and to identify any potential safety issues early in the drug development process. biobide.com

The table below summarizes the key stages and objectives of the hit-to-lead and lead optimization process.

StageObjectiveKey Activities
Hit Identification Identify compounds with activity against a targetHigh-throughput screening (HTS)
Hit-to-Lead Refine hits into more potent and selective leadsChemical modification, biological testing
Lead Optimization Improve potency, selectivity, and ADMET propertiesMedicinal chemistry, in vitro and in vivo assays
Candidate Selection Select the most promising lead for clinical developmentRigorous safety and efficacy testing

The exploration of this compound in drug discovery is an iterative process of design, synthesis, and testing, with the goal of developing novel and effective therapeutic agents.

Advanced Mechanistic Elucidation of this compound in Complex Biological Pathways

A significant area of future research for this compound (PMTS) involves a deeper understanding of its effects on complex biological pathways. The inherent complexity of biological systems often involves intricate networks of interacting molecules. plos.org Mathematical and computational models are increasingly being used to unravel these systems and to understand how compounds like PMTS exert their effects. plos.orgnih.gov

One approach is to develop mechanistic models that can simulate the behavior of a biological system and predict how it will respond to a particular compound. nih.gov These models can help to identify the key molecular targets of PMTS and to understand the downstream consequences of its interactions. This can provide valuable insights into the compound's mechanism of action and can help to guide the development of more effective therapeutic strategies.

Untargeted metabolomics is another powerful tool for elucidating the effects of PMTS on biological pathways. mdpi.com This technique allows for the systematic identification of small-molecule metabolites that are altered in response to the compound. By mapping these changes onto known metabolic pathways, researchers can gain a comprehensive view of the compound's effects on cellular metabolism. mdpi.com

The table below highlights some of the key approaches used to elucidate the mechanisms of action of compounds in complex biological systems.

ApproachDescriptionApplication to PMTS
Mechanistic Modeling Development of mathematical models to simulate biological processes. nih.govPredicting the effects of PMTS on signaling pathways.
Untargeted Metabolomics Systematic analysis of small-molecule metabolites. mdpi.comIdentifying metabolic pathways affected by PMTS.
Systems Biology Integration of experimental and computational approaches to study biological systems. plos.orgUnderstanding the network-level effects of PMTS.

By combining these advanced techniques, researchers can gain a more complete understanding of how PMTS functions at a molecular and cellular level, which is essential for its development as a therapeutic agent.

Application of this compound in Targeted Protein Engineering

Targeted protein engineering is a rapidly advancing field that aims to create proteins with novel or enhanced functions. This compound (PMTS) and its derivatives have the potential to play a significant role in this area, particularly in the development of strategies for targeted protein degradation. nurixtx.com

One promising approach is the development of proteolysis-targeting chimeras (PROTACs). isogenica.com These are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nurixtx.com By incorporating a PMTS-based moiety that binds to a specific protein of interest, it may be possible to create PROTACs that can selectively degrade that protein.

Another emerging area is the use of chemical genetics to control protein stability. nih.gov This involves fusing a target protein to a "degron," a small protein domain that renders the fusion protein unstable. The stability of the protein can then be controlled by a small molecule that binds to the degron. PMTS derivatives could potentially be developed as such small molecule stabilizers or destabilizers.

The table below outlines some of the key technologies and their potential applications in targeted protein engineering.

TechnologyDescriptionPotential Application of PMTS
PROTACs Bifunctional molecules that induce targeted protein degradation. isogenica.comAs a targeting ligand for specific proteins.
Degron Systems Fusion of a target protein with an instability domain. nih.govAs a small molecule to control protein stability.
CRISPR-TAPE A protein-centric gRNA design algorithm for targeted proteome engineering. embopress.orgTo facilitate the introduction of specific mutations for PMTS binding.

The application of PMTS in targeted protein engineering represents a novel and exciting avenue for research, with the potential to create powerful new tools for both basic science and therapeutic development.

Translational Research and Potential Therapeutic Applications

Translational research plays a crucial role in bridging the gap between basic scientific discoveries and their application in clinical practice. leicabiosystems.comunicancer.fr The primary goal is to accelerate the development of new diagnostics and therapies that can directly benefit human health. uams.edu For a compound like this compound (PMTS), this process involves a multidisciplinary effort to translate promising laboratory findings into potential therapeutic applications. institut-curie.org

A key aspect of translational research is the use of preclinical models, such as cell cultures and animal models, to evaluate the efficacy and safety of a potential drug candidate. nih.gov This is followed by carefully designed clinical trials in humans to further assess its therapeutic potential. leicabiosystems.com

One area where PMTS and its derivatives may have therapeutic potential is in cancer treatment. Dysregulation of translation, the process of protein synthesis, is a hallmark of many cancers. nih.gov As PMTS has been shown to interact with components of the translational machinery, it could potentially be developed as an anticancer agent. For example, the eukaryotic translation initiation factor 4E (eIF4E) is a key protein in this process and is a validated target for cancer therapy. nih.gov

The table below summarizes the different phases of translational research and their main objectives.

PhaseObjectiveKey Activities
T1 (Basic Research) Discovery of fundamental biological mechanisms.Laboratory experiments, identification of potential drug targets.
T2 (Preclinical Research) Evaluation of potential therapies in non-human models.Cell culture studies, animal models of disease. nih.gov
T3 (Clinical Research) Assessment of safety and efficacy in humans.Phase I, II, and III clinical trials. leicabiosystems.com
T4 (Clinical Implementation) Adoption of new therapies into clinical practice.Post-market surveillance, health services research.

The journey of PMTS from a chemical compound to a potential therapeutic agent will require a concerted effort in translational research, involving close collaboration between scientists, clinicians, and regulatory agencies.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing phenylmethanethiosulfonate in laboratory settings?

  • Methodological Answer : Synthesis typically involves reacting benzenemethanethiol with sulfonylating agents under controlled conditions. For example, GC-MS analysis of plant extracts (e.g., Petiveria alliacea) has identified this compound derivatives via thiosulfonate-specific reaction pathways . Key steps include purification via column chromatography and validation using spectroscopic techniques (NMR, IR).

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly for sulfur-containing functional groups. Gas Chromatography-Mass Spectrometry (GC-MS) is preferred for volatile derivatives, as demonstrated in phytochemical studies where this compound was identified alongside phytol and other compounds . Infrared (IR) spectroscopy complements these methods by confirming sulfonate group vibrations.

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Use controlled buffer systems (pH 2–12) and thermal stability chambers. Monitor degradation via High-Performance Liquid Chromatography (HPLC) at timed intervals. Include triplicate samples and statistical validation (e.g., ANOVA) to ensure reproducibility, as emphasized in methodological frameworks for chemical stability studies .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this, adopt standardized bioactivity protocols (e.g., OECD guidelines) and include positive/negative controls. Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity screens). Systematic meta-analyses of published data, guided by tools like PRISMA, can identify confounding variables .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Account for heteroscedasticity via weighted least squares and validate assumptions using residual plots. For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify non-linear patterns, as outlined in advanced toxicological evaluations .

Q. How should researchers integrate this compound data across transcriptomic and metabolomic studies?

  • Methodological Answer : Employ multi-omics integration tools (e.g., MixOmics or WGCNA) to correlate gene expression profiles with metabolite abundance. Normalize datasets using variance-stabilizing transformations and apply pathway enrichment analysis (KEGG, Reactome) to contextualize findings. Ensure cross-platform reproducibility by adhering to MIAME and MSI standards .

Data Presentation & Reproducibility

Q. What are best practices for presenting raw and processed this compound data in publications?

  • Methodological Answer : Raw data (e.g., chromatograms, spectral peaks) should be archived in supplementary materials with accession numbers. Processed data (e.g., dose-response curves, statistical summaries) must appear in the main text, formatted as concise tables or figures. For example, Table 4 in phytochemical studies effectively juxtaposes compound identities with retention indices and mass spectra.

Q. How can researchers ensure reproducibility when replicating this compound synthesis protocols?

  • Methodological Answer : Document reaction parameters (e.g., molar ratios, solvent purity) exhaustively. Share detailed spectral datasets (NMR chemical shifts, GC-MS fragmentation patterns) in public repositories like ChemSpider or Zenodo. Independent validation by third-party labs, as recommended in organic chemistry guidelines , is critical for confirming structural assignments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.